molecular formula C19H22N2O3 B2508741 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid CAS No. 358387-25-4

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid

Cat. No. B2508741
M. Wt: 326.396
InChI Key: KPXOKVXKHGAASR-UHFFFAOYSA-N
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Description

The compound "4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid" is a derivative of arylpiperazine, a class of compounds known for their central nervous system activity and potential as therapeutic agents. Arylpiperazines are often studied for their affinity towards various receptors, such as serotonin and dopamine receptors, which are implicated in numerous neurological disorders .

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves the reaction of piperazine with different aromatic compounds. For instance, the synthesis of 4-alkyl-1-(o-methoxyphenyl)piperazines containing a terminal benzotriazole fragment was achieved to study their affinity towards 5-HT1A and 5-HT2 receptors . Similarly, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid produced 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, which is structurally related to the compound of interest . These methods demonstrate the versatility of piperazine chemistry in generating a wide array of functionalized derivatives.

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed that the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings were determined . This information is crucial for understanding the conformational preferences of the molecule, which can influence its receptor binding and pharmacological profile.

Chemical Reactions Analysis

Arylpiperazine derivatives can undergo various chemical reactions, depending on their functional groups. For instance, the sulfonate reagent synthesized for analytical derivatization in liquid chromatography could be removed after derivatization by acid treatment, demonstrating the chemical reactivity of the piperazine moiety . Additionally, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involved the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates, showcasing another type of chemical transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups and benzyl fragments can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of bulky substituents can improve the selectivity and affinity of arylpiperazine derivatives towards certain receptors . Understanding these properties is essential for the development of new therapeutic agents.

Scientific Research Applications

  • Crystal Structure Analysis :

    • The crystal structure of a similar compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, was studied to understand its molecular conformation and bonding. This research helps in comprehending the physical and chemical properties of such compounds, which is crucial for their potential applications in various fields (Faizi, Ahmad, & Golenya, 2016).
  • Metabolism and Enzymatic Activity :

    • Research on the oxidative metabolism of Lu AA21004, a novel antidepressant, led to the discovery of related benzoic acid derivatives. Such studies are significant in understanding the metabolic pathways and pharmacokinetics of related compounds (Hvenegaard et al., 2012).
  • Synthesis and Application in Drug Development :

    • An efficient synthesis method for a compound structurally similar to 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid was developed, highlighting the potential of these compounds in pharmaceutical applications, particularly as PPARpan agonists (Guo et al., 2006).
  • Bioactivity Studies :

    • Research into the bioactivity of phenolic Mannich bases, including compounds structurally related to 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid, has demonstrated their potential as anticancer agents and enzyme inhibitors. This highlights the therapeutic potential of such compounds in medical research (Gul et al., 2019).

Future Directions

The future directions for the study of this compound could include further exploration of its therapeutic potential , as well as its synthesis and characterization .

properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(9-7-15)19(22)23/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXOKVXKHGAASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid

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